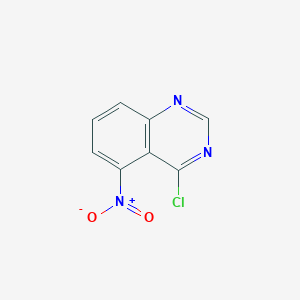

4-Chloro-5-nitroquinazoline

Description

Significance of Quinazoline (B50416) Core in Contemporary Chemical Sciences

The quinazoline scaffold is a subject of immense interest in chemical sciences due to its versatile structure and wide-ranging applications. mdpi.comresearchgate.net Quinazolines, with the chemical formula C8H6N2, are heterocyclic compounds also known as 1,3-diazanaphthalene. mdpi.com They are fundamental building blocks for over 200 naturally occurring alkaloids found in various plants, animals, and microorganisms. mdpi.com The first quinazoline alkaloid identified was Vasicine, which exhibits bronchodilator activity. mdpi.com

The adaptability of the quinazoline ring system allows for the synthesis of a vast library of derivatives with diverse biological activities. nih.gov This has made it a prominent scaffold in the fields of medicine, pesticides, and biology. nih.gov The positions on the quinazoline nucleus, particularly at C2, C4, C6, and C7, are significant for structure-activity relationship studies, enabling chemists to fine-tune the properties of the resulting molecules. nih.govmdpi.com

Quinazoline Derivatives as Privileged Scaffolds in Medicinal Chemistry and Drug Discovery

Quinazoline derivatives are recognized as "privileged scaffolds" in medicinal chemistry, meaning they can bind to a variety of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. researchgate.netnih.gov This has resulted in the development of numerous drugs and clinical candidates for treating a wide array of diseases. mdpi.comekb.eg

The therapeutic applications of quinazoline-based compounds are extensive and include:

Anticancer: Several FDA-approved anticancer drugs, such as Gefitinib, Erlotinib, and Lapatinib, feature a quinazoline core and function by inhibiting tyrosine kinases like the epidermal growth factor receptor (EGFR). mdpi.comnih.govekb.egmdpi.com

Antimicrobial: Quinazoline derivatives have demonstrated potent activity against various bacteria and fungi. nih.govresearchgate.net

Anti-inflammatory: These compounds have been investigated for their ability to modulate inflammatory pathways. researchgate.netnih.gov

Antiviral and Anti-HIV: The quinazoline scaffold has been utilized in the design of agents targeting viral replication. nih.govnih.gov

Other Activities: The list of biological effects extends to anticonvulsant, antidiabetic, antihypertensive, antimalarial, and antioxidant properties, among others. mdpi.comnih.govwisdomlib.org

The success of quinazoline derivatives in drug discovery stems from the ability to modify their structure to achieve desired therapeutic effects and improved safety profiles. ekb.egwisdomlib.org

Overview of the Research Landscape for 4-Chloro-5-nitroquinazoline and Related Nitroquinazoline Analogues

Research into this compound and other nitroquinazoline analogues is an active area of investigation, primarily driven by their potential as intermediates in the synthesis of biologically active molecules. The presence of the chloro and nitro groups provides reactive sites for further chemical modifications.

For instance, 4-chloro-7-fluoro-6-nitroquinazoline (B50361) is a key intermediate in the synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine, a compound with potential biological activities. atlantis-press.comgoogle.com Similarly, 4,7-dichloro-6-nitroquinazoline (B182880) is a crucial intermediate for the synthesis of Afatinib, a tyrosine kinase inhibitor used in cancer therapy. mdpi.comresearchgate.net

Studies have explored the synthesis and biological evaluation of various nitroquinazoline derivatives. For example, novel 5-substituted-4-hydroxy-8-nitroquinazolines have been synthesized and evaluated for their potential as inhibitors of EGFR and ErbB-2 signaling pathways in cancer. nih.gov Another study focused on the synthesis of novel quinazoline derivatives bearing a 1,3,4-thiadiazole-aryl urea (B33335) moiety from 6-nitroquinazoline (B1619102), which were then evaluated for their anticancer properties. nih.gov

The reactivity of the chloro group in compounds like 2,4-dichloro-7-nitroquinazoline (B58027) has been utilized to selectively synthesize a library of 2-chloro-N-alkyl-7-nitroquinazolin-4-amines, highlighting the controlled reaction conditions necessary for creating specific derivatives. iajps.com These research efforts underscore the importance of nitroquinazoline analogues as versatile platforms for developing new therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-nitroquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3O2/c9-8-7-5(10-4-11-8)2-1-3-6(7)12(13)14/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLSCGOLGMJZMMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=NC=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 5 Nitroquinazoline and Structural Analogues

Foundational Synthetic Routes to Quinazoline (B50416) Derivatives

The construction of the quinazoline core is the initial and crucial step in the synthesis of its various derivatives. Over the years, numerous methods have been developed, ranging from classical cyclization reactions to modern, more efficient catalytic systems.

Classical and Contemporary Synthesis Pathways to Quinazoline Scaffolds

The synthesis of the quinazoline ring system has a rich history, with several named reactions forming the bedrock of its chemistry. The Niementowski quinazoline synthesis , first reported in 1895, involves the reaction of anthranilic acids with amides to produce 4-oxo-3,4-dihydroquinazolines (also known as quinazolin-4(3H)-ones). wikipedia.orgchemeurope.comnih.gov This method, while foundational, often requires high temperatures and long reaction times. nih.gov Modifications, such as the use of microwave irradiation, have been shown to significantly reduce reaction times and improve yields. nih.govbu.edu.egijprajournal.com For instance, the reaction of anthranilic acids with formamide (B127407) under microwave conditions using solid supports like montmorillonite (B579905) K-10 can provide good yields of quinazolin-4(3H)-ones. nih.gov

Another classical approach is the Friedländer annulation , which typically involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. beilstein-journals.orgresearchgate.net While traditionally used for quinoline (B57606) synthesis, variations of this reaction can be adapted for quinazolines. beilstein-journals.orgresearchgate.netijarsct.co.in

Contemporary methods often focus on improving efficiency, atom economy, and environmental friendliness. These include:

Metal-catalyzed reactions: Transition metals like copper, palladium, and iron are widely used to catalyze the formation of the quinazoline ring. nih.govorganic-chemistry.orgfrontiersin.org For example, copper-catalyzed cascade reactions of (2-aminophenyl)methanols with aldehydes provide a convenient route to 2-substituted quinazolines. organic-chemistry.org

Microwave-assisted synthesis: This technique has been successfully applied to accelerate various quinazoline syntheses, often leading to higher yields and cleaner reactions in shorter times. nih.govfrontiersin.orgopenmedicinalchemistryjournal.com

Multi-component reactions (MCRs): MCRs offer an efficient way to synthesize complex quinazoline derivatives in a single step from three or more starting materials, which is advantageous for creating compound libraries. nih.govopenmedicinalchemistryjournal.com

Green chemistry approaches: The use of environmentally benign solvents like water or deep eutectic solvents, and catalyst-free conditions are gaining prominence. nih.govtandfonline.com

The choice of synthetic pathway often depends on the desired substitution pattern on the quinazoline core.

Strategic Approaches for Precursor Synthesis in Quinazoline Chemistry

The synthesis of appropriately substituted precursors is as critical as the cyclization step itself. Anthranilic acid and its derivatives are the most common starting materials for many quinazoline syntheses. bu.edu.egijarsct.co.intandfonline.comgeneris-publishing.comnih.gov These can be synthesized through various routes, often starting from simpler aromatic compounds.

For the synthesis of 4-chloro-5-nitroquinazoline, a key precursor is a suitably substituted anthranilic acid or a related compound that can be cyclized to form the quinazolinone core, which is then subsequently chlorinated. For instance, 2-amino-6-nitrobenzoic acid would be a logical starting point.

An alternative and widely used precursor is 2-ethoxy(4H)-3,1-benzoxazin-4-one, which can react with various nitrogen nucleophiles to form a range of quinazoline and quinazolinone derivatives. iiste.org The synthesis of this benzoxazinone (B8607429) often starts from anthranilic acid. tandfonline.com

The strategic placement of substituents on the initial benzene (B151609) ring of the precursor is paramount for the final structure of the quinazoline derivative. This often involves standard electrophilic aromatic substitution reactions like nitration and halogenation on aniline (B41778) or benzoic acid derivatives, followed by functional group manipulations to arrive at the desired anthranilic acid or its equivalent. pharmafeatures.com

Targeted Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity.

Multi-Step Reaction Sequences for the Preparation of Nitro-Chlorinated Quinazolines

A common synthetic route to this compound starts with a substituted anthranilic acid. A general sequence involves:

Cyclization: An appropriately substituted anthranilic acid, such as 2-amino-6-nitrobenzoic acid, is cyclized to form the corresponding 5-nitroquinazolin-4-one. This can be achieved by heating with formamide or other reagents.

Chlorination: The resulting quinazolinone is then chlorinated to yield this compound. Thionyl chloride (SOCl₂) is a frequently used chlorinating agent for this transformation, often with a catalytic amount of dimethylformamide (DMF). google.comwebofproceedings.orgresearchgate.netmdpi.com

An alternative approach involves the nitration of a pre-formed quinazoline derivative. For example, 4-chloroquinazoline (B184009) can be nitrated, although this may lead to a mixture of isomers. Therefore, starting with a precursor that already contains the nitro group in the desired position is often preferred for regioselectivity.

The synthesis of a related compound, 4-chloro-7-fluoro-6-nitroquinazoline (B50361), has been described starting from 2-amino-4-fluorobenzoic acid. google.com This involves cyclization to 7-fluoro-4-hydroxyquinazoline, followed by nitration to 7-fluoro-6-nitro-4-hydroxyquinazoline, and finally chlorination with thionyl chloride to give the target molecule. google.com A similar strategy can be envisioned for this compound, starting from 2-amino-6-nitrobenzoic acid.

The synthesis of 4-chloro-8-nitroquinazoline (B35215) has also been documented, involving condensation, nitration, and chlorination steps. vulcanchem.com

Process Optimization for Yield and Purity in this compound Synthesis

Optimizing the synthesis of this compound is crucial for its use as a chemical intermediate. Key areas for optimization include:

Reaction Conditions: Temperature, reaction time, and choice of solvent can significantly impact the yield and purity. For the chlorination step, controlling the temperature and using an appropriate excess of the chlorinating agent are important to ensure complete conversion without side reactions.

Purification: The crude product often requires purification to remove unreacted starting materials and byproducts. Recrystallization from a suitable solvent is a common method. For instance, in the synthesis of 4-chloro-7-fluoro-6-nitroquinazoline, the crude product was purified by washing with a mixture of petroleum ether and ethyl acetate. google.com

Catalyst Selection: In many of the foundational quinazoline syntheses, the choice of catalyst can dramatically affect the outcome. For example, in the Niementowski reaction, using solid acid catalysts like montmorillonite K-10 under microwave irradiation has been shown to be effective. nih.gov For the chlorination step, DMF is a common catalyst. google.comwebofproceedings.org

The table below summarizes some reported yields for related nitro-chlorinated quinazoline syntheses, highlighting the outcomes of different synthetic strategies.

| Starting Material | Product | Key Reagents | Reported Yield |

| 7-fluoro-6-nitroquinazolin-4-ol | 4-chloro-7-fluoro-6-nitroquinazoline | SOCl₂, DMF | Not specified, but used in subsequent steps |

| 7-methoxy-6-nitroquinazolin-4-ol | 4-chloro-7-methoxy-6-nitroquinazoline | SOCl₂, DMF | 86% |

| 2-amino-4-chlorobenzoic acid | 4,7-dichloro-6-nitroquinazoline (B182880) | 3-step process | 56.1% overall |

Synthesis of Functionalized this compound Derivatives

The this compound scaffold is a versatile building block for creating a diverse range of functionalized derivatives. The reactivity of the chloro and nitro groups allows for selective modifications.

The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various functional groups by reacting this compound with nucleophiles such as amines, alcohols, and thiols. For example, reaction with anilines can produce 4-anilino-5-nitroquinazolines. This reactivity is a cornerstone for the synthesis of many biologically active quinazoline derivatives. nih.govchim.it

The nitro group at the 5-position can also be chemically transformed. A common reaction is the reduction of the nitro group to an amino group, which can then be further functionalized. This opens up another avenue for creating diverse libraries of quinazoline derivatives. For example, the reduction of 4-chloro-8-nitroquinazoline to 8-amino-4-chloroquinazoline provides a site for further modification. vulcanchem.com

The synthesis of 5-substituted-4-hydroxy-8-nitroquinazolines has been achieved through SNAr reaction of 5-chloro-4-hydroxy-8-nitroquinazoline with various nucleophiles. nih.gov A similar strategy could be applied to 5-chloro-4-hydroxy-nitroquinazolines to introduce substituents at the 5-position.

The combination of these transformations allows for the synthesis of a wide array of polysubstituted quinazolines with potential applications in various fields of chemical research.

Strategies for Introducing Diverse Substituents onto the Quinazoline Ring

The functionalization of the quinazoline scaffold is a pivotal aspect of medicinal chemistry, owing to the broad spectrum of biological activities exhibited by its derivatives. beilstein-journals.orgnih.govnih.gov A variety of synthetic strategies have been developed to introduce diverse substituents onto the quinazoline ring, primarily revolving around nucleophilic aromatic substitution (SNAr), metal-catalyzed cross-coupling reactions, and direct C-H functionalization. chim.itmdpi.com

The inherent electronic properties of the quinazoline ring system, characterized by two nitrogen atoms, make certain positions susceptible to specific reactions. The C4 position is particularly reactive towards nucleophilic attack, a feature that is further enhanced by the presence of electron-withdrawing groups on the benzene portion of the ring system. beilstein-journals.orgchim.it For instance, the nitro group in this compound significantly activates the C4-chloro substituent for displacement.

Nucleophilic aromatic substitution (SNAr) is a cornerstone method for introducing a wide array of functional groups at the C4 position. This typically involves the reaction of a 4-chloroquinazoline derivative with various nucleophiles. A study on the synthesis of 5-substituted-4-hydroxy-8-nitroquinazolines demonstrated that 5-chloro-4-hydroxy-8-nitroquinazoline could be reacted with alkyl or aryl amines, as well as alkyl alcohols, to introduce corresponding substituents at the 5-position, showcasing the utility of SNAr reactions on nitro-substituted quinazolines. nih.gov Similarly, the synthesis of biologically active compounds often involves the displacement of the C4-chloro group by anilines, such as the reaction of 4-chloro-7-fluoro-6-nitroquinazoline with 3-chloro-4-fluoroaniline. google.com

Metal-catalyzed reactions provide another powerful avenue for derivatization. mdpi.com Palladium and copper catalysts are frequently employed to forge new carbon-carbon and carbon-heteroatom bonds. For example, copper-catalyzed cross-dehydrogenative coupling has been used to synthesize 4-(indole-3-yl)quinazolines from quinazoline-3-oxides and indoles. chim.it Palladium-catalyzed reactions have enabled the introduction of sterically hindered groups, such as tert-butylamino and 2,6-dimethylphenylamino, at the C4 position. mdpi.com These methods tolerate a range of functional groups, including both electron-donating (e.g., -Me, -OMe) and electron-withdrawing (e.g., -F, -NO₂) substituents on the reacting partners. mdpi.com

Direct C-H functionalization has emerged as an efficient and atom-economical strategy. chim.it Recent advancements using transition-metal and photocatalysis have facilitated C-C bond formation, enabling the introduction of alkyl groups at various positions on the quinazoline ring. nih.gov

The following table summarizes selected strategies for introducing substituents onto the quinazoline ring system.

Table 1: Examples of Substitution Reactions on the Quinazoline Ring

| Starting Material | Reagent/Catalyst | Substituent Introduced | Product | Reference |

|---|---|---|---|---|

| 5-Chloro-4-hydroxy-8-nitroquinazoline | 4-Methoxyaniline | 5-(4-methoxy)anilino | 5-(4-Methoxy)anilino-4-hydroxy-8-nitroquinazoline | nih.gov |

| 4-Chloro-7-fluoro-6-nitroquinazoline | 3-Chloro-4-fluoroaniline | N-(3-chloro-4-fluorophenyl) | (3-Chloro-4-fluorophenyl)-(7-fluoro-6-nitroquinazolin-4-yl)-amine | atlantis-press.comresearchgate.net |

| Quinazoline-3-oxides | Indoles / CuCl₂ | Indole-3-yl | 4-(Indole-3-yl)quinazolines | chim.it |

Regioselective and Chemoselective Synthetic Approaches for Derivatization

Regioselectivity and chemoselectivity are critical considerations in the synthesis of complex quinazoline derivatives, ensuring that reactions occur at the desired position and with the intended functional group. The substitution pattern on the quinazoline ring significantly influences its biological activity, making precise control over derivatization essential. nih.gov

The quinazoline nucleus exhibits inherent regioselectivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. When both the C2 and C4 positions bear leaving groups, such as in 2,4-dichloroquinazoline (B46505), the C4 position is overwhelmingly favored for nucleophilic attack. beilstein-journals.orgmdpi.com This pronounced reactivity difference is a cornerstone of regioselective synthesis, allowing for the sequential and controlled introduction of different substituents at C4 and C2. Numerous studies have documented the SNAr reaction of 2,4-dichloroquinazoline precursors with a wide range of nucleophiles, including anilines, benzylamines, and aliphatic amines, all demonstrating consistent regioselectivity for substitution at the C4 position. mdpi.com The presence of a strong electron-withdrawing group, such as the nitro group at the C5 position in a hypothetical 2,4-dichloro-5-nitroquinazoline, would be expected to further enhance the electrophilicity and reactivity of the C4 position.

While the C4 position is intrinsically more reactive, sophisticated strategies have been developed to achieve regioselective modification at the less reactive C2 position. One such innovative approach involves an azide (B81097)–tetrazole tautomeric equilibrium. beilstein-journals.orgnih.gov In this method, a 2-chloro-4-sulfonylquinazoline is treated with an azide nucleophile. The azide first displaces the sulfonyl group at the more reactive C4 position. Subsequently, the system undergoes an intramolecular rearrangement where the azide at C4 exists in equilibrium with a fused tetrazole ring. This equilibrium directs the sulfinate leaving group from the initial step to replace the chloride at the C2 position, effectively achieving a C2-selective functionalization that would be challenging to accomplish directly. beilstein-journals.orgnih.gov

Chemoselectivity, the preferential reaction of one functional group over another, is also a key factor. For instance, in a molecule bearing multiple reactive sites, reaction conditions can be tuned to favor derivatization at a specific location. The choice of catalyst, solvent, and temperature can influence which functional group reacts. For example, in metal-catalyzed reactions, the choice of the metal (e.g., Pd vs. Cu) and ligands can direct the reaction to a specific C-H or C-X bond for functionalization. chim.itmdpi.com

The following table provides examples of regioselective synthetic approaches for quinazoline derivatization.

Table 2: Regioselective Derivatization of Quinazoline Precursors

| Quinazoline Precursor | Nucleophile/Reagent | Position of Substitution | Key Condition/Strategy | Product Type | Reference |

|---|---|---|---|---|---|

| 2,4-Dichloroquinazoline | Various amines (anilines, benzylamines, aliphatic amines) | C4 | Inherent reactivity difference (C4 > C2) | 2-Chloro-4-aminoquinazolines | mdpi.com |

| 2,4-Dichloro-6,7-dimethoxyquinazoline | Thioethers | C4 | Milder conditions (MeOH, cooling) for arylthiols | 2-Chloro-4-(arylthio)-6,7-dimethoxyquinazolines | beilstein-journals.org |

Chemical Reactivity and Transformations of 4 Chloro 5 Nitroquinazoline

Nucleophilic Aromatic Substitution Reactions at the C-4 Position

The C-4 position of the quinazoline (B50416) ring is notably electrophilic, making it a prime site for nucleophilic aromatic substitution (SNAr) reactions. rroij.com The presence of the electron-withdrawing nitro group further activates the ring system towards nucleophilic attack. This type of reaction is a cornerstone in the functionalization of the quinazoline scaffold. chim.it The general mechanism for the SNAr reaction of 4-chloroquinazoline (B184009) with amines involves the formation of a Meisenheimer complex, a zwitterionic intermediate. researchgate.net

4-Chloro-5-nitroquinazoline readily reacts with a variety of alkyl and aryl amines to yield the corresponding 4-amino-5-nitroquinazoline derivatives. This aminolysis reaction is a common and efficient method for introducing diverse functionalities at the C-4 position.

Reaction with Anilines: The reaction of 4-chloroquinazolines with anilines is a well-established method for synthesizing 4-anilinoquinazolines, a class of compounds with significant biological activity. nih.gov For instance, 5-chloro-4-hydroxy-8-nitroquinazoline has been reacted with various aryl amines to produce 5-anilino-4-hydroxy-8-nitroquinazolines. nih.gov While electron-rich anilines generally react readily, electron-poor anilines may require more forcing conditions, such as microwave irradiation, to achieve good yields. nih.gov

Reaction with Alkyl Amines: Primary and secondary aliphatic amines are also effective nucleophiles for the substitution of the C-4 chlorine. mdpi.com Studies on the related 2,4-dichloro-7-nitroquinazoline (B58027) have shown that reactions with aliphatic primary amines proceed faster than with aromatic amines. iajps.com

The table below summarizes representative aminolysis reactions of chloro-nitro-quinazolines.

| Electrophile | Nucleophile | Product |

| 4-Chloro-7-fluoro-6-nitroquinazoline (B50361) | 4-Chloro-3-trifluoromethyl-phenylamine | (4-Chloro-3-trifluoromethyl-phenyl)-(7-fluoro-6-nitro-quinazolin-4-yl)-amine atlantis-press.com |

| 2,4-Dichloro-7-nitroquinazoline | Various alkyl and aryl amines | 2-Chloro-N-alkyl-7-nitroquinazolin-4-amines iajps.com |

| 5-Chloro-4-hydroxy-8-nitroquinazoline | Alkyl or aryl amines | 5-Substituted-4-hydroxy-8-nitroquinazolines nih.gov |

Similar to amines, alkyl alcohols can act as nucleophiles, displacing the chlorine atom at the C-4 position in an alcoholysis reaction to form 4-alkoxy-5-nitroquinazolines. This reaction is demonstrated in the synthesis of 5-substituted-4-hydroxy-8-nitroquinazolines, where alkyl alcohols were used as nucleophiles. nih.gov The reaction of 3-alkyl-quinazolinium salts with alcohol can also lead to the formation of 4-alkoxy-3-alkyl-3,4-dihydro quinazolinium salts. scispace.com

The electrophilic nature of the C-4 position allows for reactions with a range of other nucleophiles.

Hydrazine (B178648): Hydrazine has been shown to react with 4-chloroquinazoline to produce 4-hydrazinoquinazoline (B1199610). scispace.comamazonaws.com

Water (Hydrolysis): Under certain conditions, particularly in the presence of strong acids or bases at elevated temperatures, the chloro group can be displaced by a hydroxyl group through hydrolysis. Quinazoline itself can be hydrolyzed to o-aminobenzaldehyde, ammonia, and formic acid when boiled with hydrochloric acid. nih.gov

Sulfur and Oxygen Nucleophiles: The versatility of SNAr reactions on the quinazoline core extends to sulfur and oxygen-based nucleophiles, further expanding the accessible chemical space for this scaffold. d-nb.info

Reactivity with Alkyl Alcohols (Alcoholysis)

Electrophilic Substitution Reactions on the Quinazoline Ring System

In contrast to the pyrimidine (B1678525) ring, which is generally resistant to electrophilic attack, the fused benzene (B151609) ring of the quinazoline system is more susceptible to electrophilic substitution. wikipedia.org

Nitration is a key electrophilic substitution reaction for the quinazoline ring. The regioselectivity of this reaction is influenced by the existing substituents on the ring.

General Reactivity: For the unsubstituted quinazoline ring, the predicted order of reactivity for electrophilic substitution is 8 > 6 > 5 > 7. scispace.comamazonaws.comnih.govwikipedia.org Nitration of quinazoline with fuming nitric acid in concentrated sulfuric acid yields 6-nitroquinazoline (B1619102). scispace.comamazonaws.comnih.gov

Influence of Substituents: The presence of other functional groups can direct the position of nitration. For example, 4(3H)-quinazolinones are typically nitrated at the 6-position. However, if an ortho-directing group is present at the 7-position, such as in 7-fluoro-4(3H)-quinazolinone, a mixture of 6- and 8-nitro products is obtained, with the 8-nitro isomer being the major product. mdpi.com In the case of deoxyvasicinone (B31485) (DOV) and its homologs, which possess a carbonyl group at C-4, nitration occurs exclusively at the C-6 position. researchgate.net

The following table details the nitration products of various quinazoline derivatives.

| Starting Material | Nitrating Conditions | Product(s) |

| Quinazoline | Fuming nitric acid, concentrated H₂SO₄ | 6-Nitroquinazoline scispace.comamazonaws.comnih.gov |

| 7-Fluoro-4(3H)-quinazolinone | Not specified | 6-Nitro-7-fluoro-4(3H)-quinazolinone and 8-Nitro-7-fluoro-4(3H)-quinazolinone (major) mdpi.com |

| Deoxyvasicinone (DOV) | Not specified | 6-Nitro-deoxyvasicinone researchgate.net |

| Deoxypeganine (DOP) | 1:1 ratio with nitrating mixture | 6-Nitro-deoxypeganine researchgate.net |

| Deoxypeganine (DOP) | 1:2 ratio with nitrating mixture | 6,8-Dinitro-deoxypeganine researchgate.net |

While nitration is the most extensively studied electrophilic substitution, other functionalizations are possible. For instance, the bromination of 1,2-dihydrodeoxyvasicinone and its analogs can lead to the formation of 6,8-dibromo derivatives, often accompanied by oxidation. researchgate.net

Nitration Patterns and Regioselectivity on the Quinazoline Nucleus

Reduction Reactions of the Nitro Group

The reduction of the nitro group on the this compound scaffold to an amino group is a pivotal transformation, yielding 4-chloro-5-aminoquinazoline. This product serves as a crucial intermediate for the synthesis of more complex molecules, including those with potential biological activity. While literature specifically detailing the reduction of this compound is limited, the reactivity can be inferred from studies on analogous nitroquinazolines. Various established methods for the reduction of aromatic nitro groups are applicable.

Commonly employed reducing agents for nitroquinazolines include tin(II) chloride (SnCl₂) in ethanol (B145695) or methanol (B129727), iron powder in the presence of an acid like acetic acid or an ammonium (B1175870) chloride solution, and catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel. acs.orgnih.gov For instance, 6-nitroquinazolin-4-(3H)-imine has been effectively reduced to quinazoline-4,6-diamine using stannous chloride dihydrate (SnCl₂·2H₂O) in refluxing methanol. acs.org Similarly, the reduction of 2,4-diamino-6-nitroquinazoline (B1584899) to 2,4,6-triaminoquinazoline (B80964) has been accomplished using Raney nickel. nih.gov

Another effective method involves the use of hydrazine hydrate (B1144303) in the presence of a catalyst like ferric chloride (FeCl₃) on activated carbon. frontiersin.org The choice of reducing agent can be critical to avoid side reactions, such as the reduction or displacement of the chlorine atom at the C4 position. Milder, chemoselective methods are often preferred to preserve the chloro substituent for subsequent cross-coupling reactions. The electrochemical reduction of 5-nitroquinoline (B147367) has also been studied, indicating that the nitro group can be reduced independently of the heterocyclic ring under specific pH and potential conditions. researchgate.net The reduction of 5-nitroquinazoline-2,4-diones has also been successfully achieved, leading to the corresponding 5-amino derivatives in good yields. researchgate.net

These examples demonstrate the feasibility of selectively reducing the nitro group at the C5 position of this compound to furnish the corresponding 5-amino derivative, a versatile building block for further functionalization.

Table 1: Representative Conditions for Nitro Group Reduction on Quinazoline Analogs

| Starting Material | Reagent(s) | Solvent | Product | Reference |

| 6-Nitroquinazolin-4-(3H)-imine | SnCl₂·2H₂O | Methanol | Quinazoline-4,6-diamine | acs.org |

| 2,4-Diamino-6-nitroquinazoline | Raney Nickel, H₂ | - | 2,4,6-Triaminoquinazoline | nih.gov |

| 4-Chloro-7-fluoro-6-nitroquinazoline | Hydrazine hydrate, FeCl₃, Activated Carbon | Ethanol | N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine (after subsequent steps) | frontiersin.org |

| 5-Nitroquinazoline-2,4-diones | H₂, Pd/C | - | 5-Aminoquinazoline-2,4-diones | researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions and Other Advanced Transformations

The 4-chloro substituent on the quinazoline ring is highly activated towards nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This reactivity is enhanced by the electron-withdrawing nature of the pyrimidine ring nitrogens and the additional influence of the C5-nitro group. This makes this compound an excellent substrate for constructing carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming aryl-aryl or aryl-vinyl bonds. The coupling of 4-chloroquinazolines with various boronic acids proceeds efficiently. A highly relevant study demonstrated the selective Suzuki-Miyaura coupling at the C4 position of 4,7-dichloro-6-nitroquinazoline (B182880). researchgate.net When reacted with arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as sodium carbonate, the C4-chloro was selectively replaced, leaving the C7-chloro intact. This high regioselectivity is attributed to the greater activation of the C4 position by the quinazoline ring nitrogens. researchgate.netmdpi.com This strongly suggests that this compound would readily undergo Suzuki-Miyaura coupling at the C4 position.

Sonogashira Coupling: The Sonogashira reaction enables the introduction of alkyne moieties. The coupling of 4-chloroquinazolines with terminal alkynes is well-documented, typically using a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and an amine base. researchgate.netmdpi.comresearchgate.net Successful Sonogashira couplings have been reported for various 2-substituted-4-chloroquinazolines, yielding 4-alkynylquinazolines in high yields. researchgate.netmdpi.com This indicates a high probability of success for the alkynylation of this compound under similar conditions.

Buchwald-Hartwig Amination: This reaction is a versatile method for forming carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C4 position. While direct nucleophilic aromatic substitution (SNAr) with amines is possible, the palladium-catalyzed Buchwald-Hartwig amination offers broader substrate scope, especially for less nucleophilic anilines. nih.gov The reaction is effective for various chloroquinazolines, providing access to a diverse array of 4-aminoquinazoline derivatives. acs.orgnih.gov The selective amination at the C4 position in the presence of other halogens (like bromine) on the quinazoline core highlights the enhanced reactivity of the C4-chloro group. reddit.com

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on 4-Chloroquinazoline Analogs

| Reaction Type | Quinazoline Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | 4,7-Dichloro-6-nitroquinazoline | Arylboronic acids | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-7-chloro-6-nitroquinazoline | researchgate.net |

| Suzuki-Miyaura | 2-Aryl-6,8-dibromo-4-chloroquinazolines | Arylboronic acids | - | 2,4,6,8-Tetraarylquinazolines | vulcanchem.com |

| Sonogashira | 2-Substituted-4-chloroquinazolines | Terminal alkynes | Pd(PPh₃)₄, CuI, Cs₂CO₃ | 4-Alkynylquinazolines | mdpi.comresearchgate.net |

| Buchwald-Hartwig | 6-Bromoquinazolin-4(3H)-one (chloro precursor) | Morpholine | Pd(OAc)₂, Xantphos, K₃PO₄ | 6-(Morpholin-4-yl)quinazolin-4(3H)-one | mdpi.com |

Ring Transformations and Rearrangements Involving the Quinazoline Core

The quinazoline ring system can undergo several transformations and rearrangements, leading to diverse heterocyclic structures. While specific examples starting from this compound are scarce, the general reactivity patterns of the quinazoline core provide insight into its potential transformations.

One significant transformation is the synthesis of fused heterocyclic systems. For example, 4-chloroquinazolines are key precursors for the synthesis of triazoloquinazolines. The reaction of a 4-chloroquinazoline with hydrazine hydrate yields a 4-hydrazinoquinazoline intermediate. cas.cznih.govcdnsciencepub.com This intermediate can then be cyclized with various one-carbon sources, such as orthoesters or acetic anhydride, to form the fused triazole ring, resulting in cas.czijrps.comtriazolo[4,3-c]quinazolines. cas.cznih.gov This pathway represents a powerful method for elaborating the quinazoline core into more complex, fused polycyclic systems.

Rearrangements of the quinazoline skeleton itself, such as the Dimroth rearrangement, have also been reported. This rearrangement typically involves the ring opening of the pyrimidine portion of the quinazoline by a nucleophile, followed by recyclization to form an isomeric quinazoline derivative. For instance, the conversion of 3-alkyl-2-aminoquinazolin-4(3H)-ones into 2-(alkylamino)quinazolin-4(3H)-ones under basic conditions is a classic example. Microwave-assisted Dimroth rearrangements have been used for the synthesis of 4-anilino-6-nitroquinazolines from N,N-dimethylformamidine precursors. researchgate.net

More complex skeletal rearrangements include the recently discovered ring expansion of 2H-indazole 1-oxides into quinazolines under basic conditions. nih.gov This transformation provides a novel synthetic route to the quinazoline core from a five-membered ring precursor. Although this is a method for synthesis rather than a transformation of a pre-existing quinazoline, it highlights the intricate relationship between different heterocyclic systems. The stability of the quinazoline ring is generally high, but under harsh conditions, oxidative cleavage can lead to the formation of pyrimidine-4,5-dicarboxylic acid.

Medicinal Chemistry and Biological Relevance of 4 Chloro 5 Nitroquinazoline Derivatives

General Medicinal Chemistry Applications of Quinazoline (B50416) Scaffolds

The quinazoline framework is a cornerstone in the development of therapeutic agents, particularly as kinase inhibitors. vulcanchem.com The 4-position of the quinazoline ring is frequently critical for binding to the ATP pocket of various enzymes. The chlorine atom in compounds like 4-chloro-5-nitroquinazoline serves as a reactive site, enabling the introduction of more complex substituents to enhance binding affinity and selectivity. vulcanchem.com Quinazoline derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. vulcanchem.comwjarr.comjchps.com Their ability to serve as a scaffold for creating focused compound libraries makes them invaluable for structure-activity relationship (SAR) studies in drug discovery. vulcanchem.com

Investigational Approaches to Anticancer Activities

The quinazoline nucleus is a key component in many anticancer agents. jchps.com Researchers have extensively explored derivatives of this scaffold for their potential to inhibit tumor growth through various mechanisms. nih.gov Specifically, the 4-anilinoquinazoline (B1210976) structure is a common feature in many selective, ATP-competitive inhibitors that target protein kinases. ugr.es

The epidermal growth factor receptor (EGFR) and ErbB-2 (also known as HER2) are members of the type I receptor tyrosine kinase family, which are pivotal in cell growth, survival, and differentiation. ugr.es Overexpression of these kinases is linked to aggressive disease and poor prognosis in a variety of human cancers. ugr.es Consequently, disrupting their signal transduction pathways is a major strategy in cancer therapy. ugr.es

The this compound scaffold serves as a key intermediate in synthesizing potent kinase inhibitors. The chlorine at the C4 position is a leaving group that can be readily displaced by nucleophiles, such as anilines, to generate 4-anilinoquinazoline derivatives. These derivatives are designed to compete with ATP for the binding site in the kinase domain of receptors like EGFR and ErbB-2. vulcanchem.com

In one study, novel 5-substituted-4-hydroxy-8-nitroquinazolines were synthesized via a nucleophilic aromatic substitution (S(N)Ar) reaction using 5-chloro-4-hydroxy-8-nitroquinazoline. nih.gov While these compounds showed weak direct inhibition of EGFR and ErbB-2 enzymes, they exhibited promising cell-based antitumor activity. nih.gov Specifically, derivatives with a 5-anilino substituent showed high potency. nih.gov For instance, 5-(4-methoxy)anilino-4-hydroxy-8-nitroquinazoline was identified as an effective dual inhibitor of EGFR and ErbB-2 related signaling, potently inhibiting the growth of tumor cell lines that overexpress these receptors. nih.gov

Table 1: Activity of a Lead 5-Anilino-4-hydroxy-8-nitroquinazoline Derivative

| Compound | Target(s) | Cell Line | Activity (IC₅₀) |

|---|---|---|---|

| 5-(4-methoxy)anilino-4-hydroxy-8-nitroquinazoline | EGFR | MDA-MB-468 | <0.01 µM |

| ErbB-2 | SK-BR-3 | 13 µM |

Data sourced from a study on novel 5-substituted-4-hydroxy-8-nitroquinazolines. nih.gov

A primary mechanism by which quinazoline-based anticancer agents exert their effect is through the modulation of cellular pathways that control cell proliferation and survival. Inhibition of key signaling molecules like tyrosine kinases often leads to cell cycle arrest and the induction of programmed cell death, or apoptosis. plos.orgmdpi.com

A synthetic analog of 5,8-disubstituted quinazolines, identified as LJK-11, has been shown to inhibit the growth of various tumor cell lines by blocking mitosis. nih.gov This compound prevents the formation of the mitotic spindle, arresting cells in the early phase of mitosis. nih.gov Following this mitotic arrest, LJK-11 induces apoptosis, as indicated by the cleavage of poly(ADP-ribose) polymerase (PARP), a key event in the apoptotic cascade. plos.org Studies on other quinazoline derivatives have similarly shown they can cause cell cycle arrest at the G2/M phase and induce apoptosis, confirming this as a common mechanism of action for this class of compounds. frontiersin.orgplos.org

Beyond kinase inhibition, certain quinazoline derivatives have been investigated as anti-microtubule agents. These agents disrupt the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division. nih.gov By interfering with microtubule polymerization or depolymerization, these compounds can block mitosis and kill tumor cells. nih.gov

Research has identified a novel 5,8-disubstituted quinazoline analog, LJK-11, as a microtubule-destabilizing agent. plos.org Unlike 4-anilinoquinazolines that typically target EGFR, 5-substituted quinazoline derivatives like LJK-11 display potent antiproliferative effects by inhibiting microtubule polymerization. plos.orgnih.gov This compound was shown to inhibit the growth and induce apoptosis in multiple tumor cell lines, representing a novel anti-microtubule structural class. nih.gov

Table 2: Mitotic Blockade by LJK-11 in A549 Lung Cancer Cells

| Treatment | Concentration | Mitotic Index (%) |

|---|---|---|

| Control (DMSO) | - | 4.3 |

| LJK-11 | 10 µM | 11.2 |

| LJK-11 | 20 µM | 24.5 |

| LJK-11 | 40 µM | 41.6 |

Data reflects the percentage of cells in mitosis after 24 hours of treatment. nih.gov

Modulation of Cellular Pathways (e.g., Cell Cycle Arrest, Apoptosis Induction)

Research into Antimicrobial and Antitubercular Activities

The quinazoline scaffold is also recognized for its potential in developing antimicrobial and antitubercular agents. jst.go.jpjscimedcentral.comdovepress.com The presence of specific substituents on the quinazoline ring, such as chloro and nitro groups, has been found to enhance antimicrobial activity. jst.go.jp

In the synthesis of amino-linked heterocyclic compounds, a nitro-substituted benzothiazolyl quinazoline demonstrated potential as an antibacterial agent against Staphylococcus aureus. jst.go.jp Similarly, a nitro-substituted benzimidazolyl quinazoline showed promise as an antifungal agent against Aspergillus niger. jst.go.jp This highlights the importance of the nitro group in conferring antimicrobial properties.

Furthermore, quinazoline derivatives have been explored for their activity against Mycobacterium tuberculosis. jscimedcentral.comdovepress.com In one study, 4-chloro-6-nitroquinazoline (B117968) was used as a starting material to synthesize a series of quinazolinyl thioureido scaffolds. jscimedcentral.com The resulting compounds were screened for their in vitro antimycobacterial activity, indicating that the 4-substituted quinazoline nucleus is a viable template for developing new antitubercular drugs. jscimedcentral.com

Structure-Activity Relationship (SAR) Studies of Functionalized Quinazolines

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of quinazoline-based therapeutic agents. nih.gov By systematically modifying the substituents at different positions on the quinazoline core, researchers can determine which structural features are essential for biological activity.

For anticancer activity , particularly as tyrosine kinase inhibitors, SAR studies have revealed several key insights:

Substitution at C4: The 4-position is critical for binding to the ATP pocket of kinases. vulcanchem.com An anilino group at this position is a common feature of potent EGFR and ErbB-2 inhibitors. ugr.es

Substitution at C5: In the context of 4-hydroxy-8-nitroquinazolines, an anilino group at the 5-position leads to high potency, whereas alkylamino or alkyloxy groups at the same position render the compounds essentially inactive. nih.gov

Substitution on the Anilino Ring: For 5-anilino-4-hydroxy-8-nitroquinazolines, modifying the substituents on the aniline (B41778) ring can dramatically modulate both the potency and the selectivity of the compounds as dual EGFR/ErbB-2 inhibitors. nih.gov For 4-anilino-6-nitroquinazolines, substituting the aniline ring with electron-withdrawing groups, such as bromine, was found to enhance the growth inhibition effect on breast cancer cell lines. jpionline.org

For antimicrobial activity , SAR studies have indicated that:

Halogen and Nitro Groups: The presence of chloro and nitro substituents on the quinazoline ring can enhance the antimicrobial activity of the resulting derivatives. jst.go.jp Structure-activity relationship studies of various quinazolinone derivatives have shown that the presence of a halogen atom at the 6 or 8-position can improve antimicrobial effects. nih.gov

Table 3: Summary of Key SAR Findings for Quinazoline Derivatives

| Position | Substituent Type | Resulting Activity | Target/Application |

|---|---|---|---|

| C4 | Anilino group | Potent inhibition | EGFR/ErbB-2 Kinases |

| C5 | Anilino group (on a 4-hydroxy-8-nitroquinazoline core) | High anticancer potency | EGFR/ErbB-2 Signaling |

| C5 | Alkylamino/Alkyloxy group (on a 4-hydroxy-8-nitroquinazoline core) | Inactive | Anticancer |

| C6/C8 | Halogen (e.g., Chloro) or Nitro group | Enhanced activity | Antimicrobial |

| Anilino Ring | Electron-withdrawing groups (e.g., Br) | Enhanced anticancer activity | EGFR Inhibition |

This table synthesizes SAR data from multiple studies. nih.govnih.govjst.go.jpjpionline.org

Positional Effects of Substituents on Biological Activity Profiles

The location of a substituent on the quinazoline ring is a critical determinant of its biological activity. Structure-activity relationship (SAR) studies have revealed that modifications at nearly every position can significantly alter a compound's potency and selectivity. researchgate.net

Position 2: Substitutions at the C-2 position are crucial for modulating activity. For instance, the introduction of methyl, amine, or thiol groups at this position is considered essential for antimicrobial effects. nih.gov In a series of anti-inflammatory quinazolinones, compounds with substituents at C-2, such as alkyl or aromatic groups, showed preferential binding to specific sites in molecular docking studies, indicating the importance of this position for target interaction. nih.gov However, in some cases, simple substitutions can lead to reduced activity; a 2-methyl group combined with an unsubstituted 4-amino group resulted in low EGFR inhibition. ekb.eg

Position 4: The C-4 position is frequently highlighted as critical for the biological activity of quinazolines, particularly as kinase inhibitors where it often interacts with the ATP-binding pocket of enzymes. vulcanchem.com The substitution of the chloro group with various amines is a common strategy. SAR studies show that 4-anilinoquinazoline derivatives exhibit potent and selective inhibition of EGFR tyrosine kinase. nih.gov The nature of this substitution is key; while anilino groups confer high potency, simple aliphatic branches at the C-4 position may only result in moderate activity against other kinases like cyclin-dependent kinase. nih.gov

Position 5: The area around the C-5 position, influenced by the nitro group in the parent compound, is also significant. In a study of 4-hydroxy-8-nitroquinazolines, the introduction of an anilino group at the 5-position led to potent dual EGFR/ErbB-2 inhibitors. nih.gov Conversely, substituting this position with alkylamino or alkyloxy groups rendered the compounds essentially inactive, demonstrating a strict positional requirement for an aromatic amine at C-5 to achieve the desired antitumor activity. nih.gov

Positions 6 and 8: Halogen atoms at the C-6 and C-8 positions have been shown to enhance the antimicrobial activities of quinazolinone derivatives. nih.gov Specifically for 4-anilinoquinazolines, having an electron-withdrawing group on the C-4 aniline ring coupled with an alkyl-thiobenzothiazole side chain at the C-6 position resulted in improved anti-cancer activity. nih.gov In a different series, an 8-hydroxy or 8-methyl substituent was found to enhance PARP inhibitory activity compared to an 8-methoxy group. acs.org

The following table summarizes the observed effects of substituent positions on the biological activities of quinazoline derivatives.

| Position | Substituent Type | Observed Biological Effect | Reference |

| 2 | Methyl, Amine, Thiol | Essential for antimicrobial activity. | nih.gov |

| 2 | p-methoxyphenyl styryl | High EGFR inhibition activity. | ekb.eg |

| 4 | Anilino groups | Potent EGFR tyrosine kinase inhibition. | nih.gov |

| 4 | Unsubstituted Amino | Low EGFR inhibition activity. | ekb.eg |

| 5 | Anilino group | Potent dual EGFR/ErbB-2 inhibition. | nih.gov |

| 5 | Alkylamino/Alkyloxy | Inactive compounds. | nih.gov |

| 6 | Halogen (e.g., Iodo) | Can be detrimental to antimicrobial activity. | nih.gov |

| 6, 8 | Halogens | Can improve antimicrobial activity. | nih.gov |

| 8 | Hydroxy, Methyl | Enhanced PARP inhibition vs. Methoxy (B1213986). | acs.org |

Influence of Substituent Electronic and Steric Properties on Activity Modulation

Beyond the position, the intrinsic electronic (electron-donating or electron-withdrawing) and steric (size, bulk, lipophilicity) properties of the substituents are fundamental in modulating the biological response.

Electronic Properties:

The electronic nature of a substituent can drastically alter the interaction of the molecule with its biological target.

Electron-Withdrawing Groups (EWGs): The nitro group, a powerful EWG, is considered essential for the kinase inhibition activity of some quinazoline series. vulcanchem.com The presence of EWGs like halogens often enhances binding affinity. vulcanchem.com On a 2-aryl ring, the introduction of a 4'-substituent, whether an EWG or an electron-donating group, invariably increased PARP inhibitory potency. acs.org Similarly, for anti-leishmanial activity, aromatic groups on the quinazolinone core with EWGs showed better inhibition compared to unsubstituted phenyl rings. rsc.org

Electron-Donating Groups (EDGs): The effect of EDGs can be context-dependent. In some antimicrobial quinazolinones, compounds with EDGs like methoxy and methyl on a phenyl ring were found to be more active. nih.gov Small EDGs at the C-6 or C-7 positions have also been found to be beneficial for inhibitory activity in certain series. nih.gov In contrast, for anti-tubercular activity, EDGs on the quinazolinone ring itself were found to enhance activity. rsc.org The introduction of a 4-methoxy group on a 5-anilino substituent produced one of the best dual EGFR/ErbB-2 inhibitors, highlighting the positive contribution of this EDG. nih.gov

Steric Properties:

Steric Bulk and Size: Bulky groups can improve target selectivity but may also introduce unfavorable interactions. vulcanchem.com For example, a bulky 4-chlorobenzyl group at the C-4 position improves selectivity but can decrease solubility. vulcanchem.com In another study, while substitutions at C-2 were generally favorable, increasing the length of an alkyl side chain led to steric clashes with a tyrosine residue in the binding pocket, reducing activity. nih.gov The presence of bulky substituents, such as a phenyl or dimethylamino group, near a ring nitrogen can cause a twist from the ring plane, limiting electron coupling and affecting properties like basicity. arkat-usa.org

Lipophilicity/Hydrophobicity: The lipophilicity of substituents often correlates with activity. The activity of certain quinazolinone derivatives was found to increase with the hydrophobicity of the substituents on an attached phenyl ring. researchgate.net In one study, the high lipophilicity of a phenyl substitution at the C-4 amino group and a p-methoxyphenyl styryl group at C-2 was credited with enhanced EGFR inhibitory activity. ekb.eg Similarly, for anti-proliferative activity, bulky and hydrophobic substituents at the para position of a C-3 phenyl ring were deemed essential. rsc.org

The following table provides examples of how substituent properties influence biological activity.

| Property | Substituent Example | Position | Observed Biological Effect | Reference |

| Electron-Withdrawing | Nitro group | 6 | Essential for kinase inhibition. | vulcanchem.com |

| Electron-Withdrawing | Chlorine | 4 | Enhances binding affinity. | vulcanchem.com |

| Electron-Donating | Methoxy on anilino ring | 5 | High potency EGFR/ErbB-2 inhibition. | nih.gov |

| Electron-Donating | Methoxy, Methyl on phenyl ring | 2 | Increased antibacterial activity. | nih.gov |

| Steric Bulk | Benzyl (B1604629) group | 4 | Improved target selectivity. | vulcanchem.com |

| Steric Bulk | Long alkyl chain | 2 | Decreased activity due to steric clash. | nih.gov |

| Lipophilicity | Phenylamino | 4 | Enhanced EGFR activity. | ekb.eg |

| Lipophilicity | Hydrophobic groups on phenyl ring | 3 | Essential for anti-proliferative activity. | rsc.org |

Computational and Theoretical Chemistry Studies of 4 Chloro 5 Nitroquinazoline Systems

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict the interaction between a small molecule (ligand), such as a quinazoline (B50416) derivative, and a macromolecular target, typically a protein. nih.govmdpi.com These methods are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.comnih.gov

Ligand-Protein Interaction Analysis for Target Recognition

The analysis of ligand-protein interactions is crucial for understanding the basis of molecular recognition. mdpi.com Computational studies on quinazoline derivatives frequently focus on their interactions with protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are key targets in cancer therapy. nih.govnih.govresearchgate.net

For instance, molecular docking studies on a series of novel 1-(5-((6-nitroquinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives were performed to understand their potential as VEGFR-2 inhibitors. nih.gov The analysis of the most potent compound from this series revealed specific interactions within the VEGFR-2 active site. Key interactions identified included:

Hydrogen Bonds: Formation of hydrogen bonds with crucial amino acid residues like Cys919 and Asp1046, which are essential for anchoring the ligand in the binding pocket.

Hydrophobic Interactions: The quinazoline ring and other aromatic parts of the molecules were observed to form hydrophobic and π-π stacking interactions with residues such as Val848, Ala866, and Leu1035. nih.gov

Similarly, docking simulations of other chloro-substituted quinazoline derivatives into the EGFR kinase domain have predicted hydrogen bonding between the quinazoline's 4-amino group and threonine residues (e.g., Thr830) and π-stacking of the quinazoline core with phenylalanine residues (e.g., Phe699). vulcanchem.com These interactions are critical for the stable binding and inhibitory activity of the compounds.

The table below summarizes representative ligand-protein interactions for a related quinazoline derivative docked into the VEGFR-2 active site.

| Interaction Type | Interacting Residue(s) | Ligand Moiety Involved |

| Hydrogen Bond | Cys919, Asp1046 | Urea (B33335) and thiadiazole groups |

| Pi-Pi Stacking | Leu840, Val916 | Quinazoline and phenyl rings |

| Hydrophobic | Ala866, Val848, Leu1035 | Phenyl and quinazoline scaffold |

This interactive table is based on findings for 1-(3-Chloro-4-methylphenyl)-3-(5-((6-nitroquinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)urea. nih.gov

Prediction of Binding Affinities and Conformational Dynamics

Beyond identifying interaction types, docking simulations predict the binding affinity, often expressed as a binding free energy (in kcal/mol), which estimates the strength of the ligand-protein interaction. researchgate.net A lower (more negative) binding energy suggests a more stable and potent interaction. For example, a study on a novel 6-(3-chloro-4-fluorophenyl)-4-ethoxy-2-(4-methoxyphenyl)quinazoline derivative showed a favorable binding free energy of -9.39 kcal/mol when docked with VEGFR-2, which was superior to the standard drug vandetanib (B581) (-8.31 kcal/mol). researchgate.net

Molecular Dynamics (MD) simulations further enhance these studies by providing insights into the conformational dynamics and stability of the ligand-protein complex over time. researchgate.net MD simulations for quinazoline derivatives have been used to validate the stability of the docking poses, revealing that key hydrogen bonds and interactions are maintained throughout the simulation, indicating a stable binding mode. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the intrinsic electronic properties of molecules. nih.govrsc.org These calculations are vital for understanding molecular structure, stability, and reactivity, complementing experimental findings.

Electronic Structure Analysis and Reactivity Descriptors (e.g., Fukui Functions)

DFT calculations are employed to determine the electronic structure of quinazoline derivatives. nih.gov From the optimized molecular geometry, various global reactivity descriptors can be calculated to predict the chemical behavior of the molecule. These descriptors are derived from the energies of the frontier molecular orbitals.

Key reactivity descriptors include:

Chemical Hardness (η): Measures resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO energy gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ): Describes the ability of a molecule to attract electrons.

Fukui Functions: These are local reactivity descriptors used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net Analysis of Fukui functions can pinpoint specific atoms on the quinazoline ring system that are most likely to participate in chemical reactions.

The table below presents calculated quantum chemical parameters for a representative 6-nitroquinazoline (B1619102) derivative, illustrating how these values are used to predict reactivity. nih.gov

| Parameter | Symbol | Value (eV) | Interpretation |

| Electronegativity | χ | 4.80 | High tendency to attract electrons |

| Chemical Hardness | η | 1.63 | Relatively high stability |

| Chemical Softness | S | 0.61 | Moderate polarizability |

This interactive table is based on findings for 1-(3-Chloro-4-methylphenyl)-3-(5-((6-nitroquinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)urea. nih.gov

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. researchgate.netlibretexts.orgnumberanalytics.comyoutube.com The energy and distribution of these orbitals are critical for understanding the electronic properties of a molecule. libretexts.orgnumberanalytics.com

HOMO: Represents the ability of a molecule to donate electrons (nucleophilicity).

LUMO: Represents the ability of a molecule to accept electrons (electrophilicity).

HOMO-LUMO Energy Gap (ΔE): This is a crucial indicator of chemical stability and reactivity. A small energy gap implies a more reactive molecule because less energy is required to excite an electron from the HOMO to the LUMO, facilitating charge transfer. nih.gov

In a study of 6-nitroquinazoline derivatives, the HOMO was found to be localized mainly on the substituted phenylurea and thiadiazole rings, while the LUMO was distributed over the electron-deficient 6-nitroquinazoline scaffold. nih.gov This distribution indicates that the quinazoline ring acts as the primary electron-accepting part of the molecule.

The table below shows the calculated HOMO, LUMO, and energy gap values for a series of related 6-nitroquinazoline derivatives. nih.gov

| Compound ID | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 8a | -6.89 | -3.73 | 3.16 |

| 8b | -6.65 | -3.42 | 3.23 |

| 8c | -6.43 | -3.20 | 3.23 |

| 8h | -6.95 | -3.81 | 3.14 |

| 8k | -6.93 | -3.74 | 3.19 |

This interactive table is based on findings for novel 1-(5-((6-nitroquinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives. nih.gov

Electrostatic Potential Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map is plotted onto the electron density surface, using a color scale to represent different potential values.

Red Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These areas are often associated with lone pairs of electronegative atoms like oxygen and nitrogen.

Blue Regions: Indicate positive electrostatic potential, electron-deficient, and are susceptible to nucleophilic attack. These areas are typically found around hydrogen atoms attached to electronegative atoms.

Green Regions: Represent neutral or zero potential.

For 6-nitroquinazoline derivatives, MEP analysis shows highly negative potential (red) around the oxygen atoms of the nitro group and the carbonyl group of the urea linker. nih.gov The most positive potential (blue) is located on the N-H protons of the urea moiety. This mapping helps to explain the molecule's intermolecular interaction patterns, such as where hydrogen bonding is most likely to occur, which is consistent with the interactions observed in molecular docking studies. nih.gov

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

The prediction of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, helping to identify compounds with favorable pharmacokinetic profiles and reducing later-stage attrition. sarex.comresearchgate.net While comprehensive experimental ADME studies on 4-chloro-5-nitroquinazoline are not extensively documented in public literature, key physicochemical properties that govern ADME behavior can be calculated using established computational models. These properties offer a foundational understanding of how the molecule might behave in a biological system. nih.gov

Key computed properties for this compound and its closely related analogue, 4-chloro-2-methyl-5-nitroquinazoline (B3057581), are available from cheminformatics databases. These parameters are instrumental in predicting the compound's "drug-likeness."

For instance, the Topological Polar Surface Area (TPSA) is a descriptor that correlates well with passive molecular transport through membranes and is often used to predict oral bioavailability and blood-brain barrier (BBB) penetration. The computed TPSA for 4-chloro-2-methyl-5-nitroquinazoline is 71.6 Ų. Generally, compounds with a TPSA greater than 140 Ų are thought to have poor cell permeability, while those with a TPSA below 60-90 Ų are more likely to cross the BBB. This suggests the this compound scaffold likely has good intestinal absorption but may have limited penetration into the central nervous system.

Another crucial parameter is the logarithm of the octanol-water partition coefficient (LogP), which measures lipophilicity. nih.gov Lipophilicity affects a drug's solubility, permeability, and plasma protein binding. nih.govnih.gov The computed XLogP3 value for 4-chloro-2-methyl-5-nitroquinazoline is 2.7. This value falls within the range typical for orally bioavailable drugs as defined by frameworks like Lipinski's Rule of Five, which suggests a LogP of less than 5 is desirable. nih.gov

A comparison with the isomeric compound, 4-chloro-6-nitroquinazoline (B117968), reveals similar predicted properties, with a TPSA of 71.6 Ų and an XLogP3-AA of 2.3. eco-vector.com This indicates that shifting the nitro group from the 5-position to the 6-position may not drastically alter these specific ADME-related physicochemical properties, though other metabolic or binding interactions could be affected.

The following table summarizes the key computationally predicted ADME-relevant properties for these compounds.

| Property | 4-Chloro-2-methyl-5-nitroquinazoline | 4-Chloro-6-nitroquinazoline eco-vector.com | Significance in ADME |

| Molecular Weight | 223.61 g/mol | 209.59 g/mol | Influences diffusion and overall size; <500 g/mol is favored (Lipinski's Rule). |

| XLogP | 2.7 | 2.3 | Measures lipophilicity, affecting absorption and distribution. |

| Topological Polar Surface Area (TPSA) | 71.6 Ų | 71.6 Ų | Predicts membrane permeability and oral bioavailability. |

| Hydrogen Bond Donors | 0 | 0 | Number of donor groups; <5 is favored (Lipinski's Rule). |

| Hydrogen Bond Acceptors | 4 | 4 | Number of acceptor groups; <10 is favored (Lipinski's Rule). |

| Rotatable Bonds | 1 | 1 | Indicates molecular flexibility; <10 is generally preferred for good bioavailability. |

Note: Data for 4-chloro-2-methyl-5-nitroquinazoline is used as a close proxy for the parent compound.

These in silico predictions suggest that the this compound scaffold possesses physicochemical characteristics compatible with those of orally administered drugs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. sarex.comsigmaaldrich.com By identifying the key molecular features that influence efficacy, QSAR models can guide the rational design of new, more potent analogues. nih.gov While specific QSAR models for this compound are not found in the literature, studies on closely related quinazoline derivatives provide a clear blueprint for how such models would be developed and applied. nih.gov

The development of a QSAR model begins with a dataset of structurally related compounds with measured biological activity (e.g., IC₅₀ values against a specific target). nih.gov For a series of this compound derivatives, this would involve synthesizing analogues with various substituents at different positions on the quinazoline ring.

Next, a wide range of molecular descriptors for each compound is calculated. These descriptors quantify various aspects of the molecule's structure and properties, typically categorized as:

Electronic: (e.g., dipole moment, partial charges) which describe how the molecule might interact with a biological target through electrostatic forces.

Hydrophobic: (e.g., LogP) which relate to the compound's ability to cross cell membranes and bind to hydrophobic pockets in proteins. nih.gov

Topological/Steric: (e.g., molecular weight, radius of gyration, connectivity indices) which describe the size, shape, and branching of the molecule. nih.gov

Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like neural networks, are then used to build an equation that links a selection of these descriptors to the observed biological activity. chemscene.comchemscene.com A statistically significant model, validated through internal and external cross-validation techniques, can then be used to predict the activity of new, unsynthesized compounds. nih.gov For example, a study on antimicrobial quinazolines successfully used genetic function approximation to create a model with high predictive accuracy (r² = 0.86). nih.gov

The primary value of a QSAR model lies in its ability to identify which structural features are critical for the desired biological effect. By analyzing the descriptors included in the final QSAR equation, chemists can understand what modifications are likely to enhance activity.

A pertinent example comes from a study on anticancer agents derived from the isomeric 4-chloro-6-nitroquinazoline. In this research, a series of 1-(5-((6-nitroquinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives were synthesized and evaluated. The structure-activity relationship (SAR) findings, which form the basis of QSAR, revealed that:

The quinazoline scaffold served as a crucial anchor.

The nature and position of substituents on the terminal phenylurea moiety had a significant impact on cytotoxic potency. For instance, compounds with electron-withdrawing groups like chlorine on the phenyl ring showed different activity profiles compared to those with electron-donating groups like methoxy (B1213986).

Applying this logic to this compound, a QSAR study would likely focus on elucidating the effects of substitutions at the C2, C6, C7, and C8 positions of the quinazoline ring. The model could reveal, for example, that a bulky hydrophobic group at one position enhances binding to a target protein, while an electron-donating group at another position is detrimental. Such insights are fundamental for optimizing lead compounds, allowing for the focused synthesis of derivatives with a higher probability of success.

Spectroscopic and Advanced Structural Elucidation of 4 Chloro 5 Nitroquinazoline and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone for the structural analysis of 4-chloro-5-nitroquinazoline, enabling the precise assignment of proton and carbon signals.

Proton NMR (¹H-NMR) Applications

Proton NMR (¹H-NMR) provides critical information about the chemical environment of hydrogen atoms within a molecule. For quinazoline (B50416) derivatives, the chemical shifts (δ) of the aromatic protons are particularly diagnostic. In a study of 4,7-dichloro-6-nitroquinazoline (B182880) in CDCl₃, the aromatic protons were observed as singlets at δ 9.18 ppm (H-2), δ 8.76 ppm (H-5), and δ 8.30 ppm (H-8). mdpi.com The specific positions of these signals are influenced by the electron-withdrawing effects of the nitro group and the chlorine atom, as well as the heterocyclic quinazoline core.

The choice of solvent can significantly impact the observed chemical shifts. For instance, large discrepancies in chemical shifts have been noted for the same compound when analyzed in different NMR solvents like DMSO-d₆ versus CDCl₃. mdpi.com It is also important to consider potential tautomeric forms, such as the lactim and lactam forms in quinazolinone derivatives, which can lead to different proton signals, for example, a broad singlet for an -OH group versus an -NH group signal that might be obscured by a water peak in DMSO-d₆. mdpi.com

Detailed ¹H-NMR data for a related compound, (4-chloro-3-trifluoromethyl-phenyl)-(7-fluoro-6-nitro-quinazolin-4-yl)-amine, in DMSO showed signals at δ 10.69 (s, 1H), 9.62 (d, J = 7.0 Hz, 1H), 8.80 (s, 1H), 8.40 (s, 1H), 8.25 (d, J = 23.4 Hz, 1H), 7.93 (t, J = 14.6 Hz, 1H), and 7.80 (d, J = 8.6 Hz, 1H). researchgate.net

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | 9.18 | s |

| H-5 | 8.76 | s |

| H-8 | 8.30 | s |

Carbon-13 NMR (¹³C-NMR) Applications

Carbon-13 NMR (¹³C-NMR) complements ¹H-NMR by providing data on the carbon skeleton of the molecule. The chemical shifts in ¹³C-NMR are spread over a wider range than in ¹H-NMR, often allowing for the resolution of every unique carbon atom. For 4,7-dichloro-6-nitroquinazoline in CDCl₃, the carbon signals were assigned as follows: δ 163.6 (C-4), 156.9 (C-2), 151.6 (C-8a), 147.5 (C-6), 132.8 (C-7), 132.2 (C-8), 123.5 (C-5), and 122.1 (C-4a). mdpi.com The positions of these signals, particularly the downfield shifts of carbons attached to or near electronegative atoms (like chlorine and the nitro group), are key for structural confirmation. Similar to proton NMR, solvent effects can cause variations in ¹³C-NMR chemical shifts. mdpi.com

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-4 | 163.6 |

| C-2 | 156.9 |

| C-8a | 151.6 |

| C-6 | 147.5 |

| C-7 | 132.8 |

| C-8 | 132.2 |

| C-5 | 123.5 |

| C-4a | 122.1 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

For complex quinazoline derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are employed to resolve overlapping signals and establish connectivity between atoms. mdpi.comresearchgate.net

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. This is crucial for tracing out spin systems within the molecule, for example, identifying adjacent protons on an aromatic ring. researchgate.netipb.pt

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with their directly attached carbon atoms (¹H-¹³C one-bond correlations). mdpi.commagritek.com This technique is invaluable for assigning carbon resonances based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations). mdpi.comresearchgate.netmagritek.com This is particularly powerful for connecting different spin systems and for assigning quaternary carbons (carbons with no attached protons). For instance, in a study of 6-nitroquinazoline-2,4(1H,3H)-dione, HMBC was used to show correlations between C3/H1, C5/H1, C9/H1, C9/H3, and C10/H4, which was instrumental in the structural elucidation. researchgate.net

These advanced techniques, often used in combination, provide a comprehensive and unambiguous assignment of the complete molecular structure of this compound and its derivatives. mdpi.com

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition and molecular formula of a compound. longdom.orgalgimed.com For instance, in the analysis of 4,7-dichloro-6-nitroquinazoline, ESI-MS showed a peak at m/z 244.4 [M+H]⁺, corresponding to the protonated molecule. The required m/z for C₈H₃O₂N₃Cl₂ is 244.0 and 246.0, taking into account the isotopic distribution of chlorine. mdpi.com Interestingly, a methoxy (B1213986) form of the compound was also detected, likely due to alcoholysis with the methanol (B129727) solvent used in the MS analysis. mdpi.comresearchgate.net This highlights the ability of MS to detect even minor reaction byproducts. HRMS is crucial for confirming the identity of synthesized compounds and for distinguishing between compounds with the same nominal mass but different elemental compositions. longdom.org

| Compound | Ion | Found m/z | Calculated m/z | Molecular Formula |

|---|---|---|---|---|

| 4,7-dichloro-6-nitroquinazoline | [M+H]⁺ | 244.4 | 244.0, 246.0 | C₈H₃O₂N₃Cl₂ |

Analysis of Fragmentation Patterns for Structural Elucidation